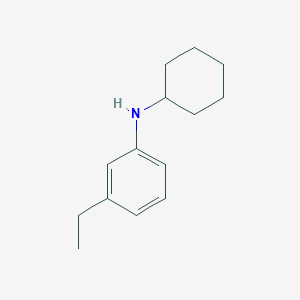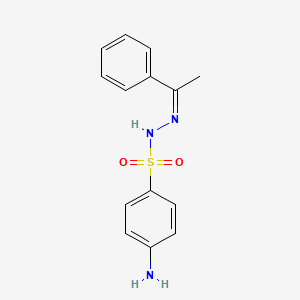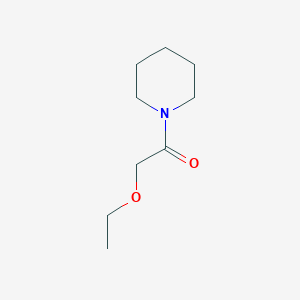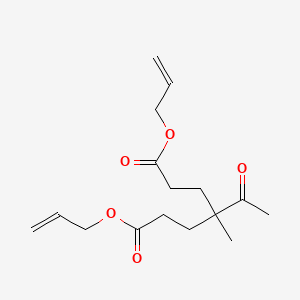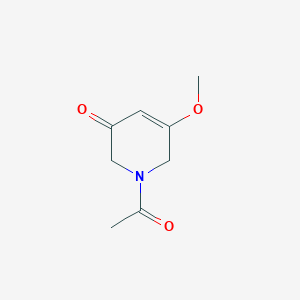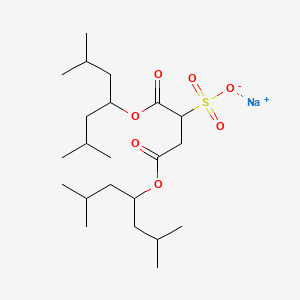
Sodium 1,4-bis(1-isobutyl-3-methylbutyl) sulphonatosuccinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 1,4-bis(1-isobutyl-3-methylbutyl) sulphonatosuccinate is a chemical compound with the molecular formula C22H41NaO7S . It is known for its unique structure and properties, which make it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 1,4-bis(1-isobutyl-3-methylbutyl) sulphonatosuccinate typically involves the reaction of 1,4-bis(1-isobutyl-3-methylbutyl) succinic acid with sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired sulphonatosuccinate salt .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions. The process includes the careful monitoring of temperature, pH, and reaction time to optimize yield and purity. The final product is then purified through crystallization or other separation techniques .
Chemical Reactions Analysis
Types of Reactions: Sodium 1,4-bis(1-isobutyl-3-methylbutyl) sulphonatosuccinate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, resulting in reduced derivatives.
Substitution: In this reaction, one functional group in the molecule is replaced by another, often using specific reagents and conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce alcohols or alkanes .
Scientific Research Applications
Sodium 1,4-bis(1-isobutyl-3-methylbutyl) sulphonatosuccinate has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions and formulations.
Biology: Employed in biochemical assays and as a stabilizing agent for proteins and enzymes.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Mechanism of Action
The mechanism by which Sodium 1,4-bis(1-isobutyl-3-methylbutyl) sulphonatosuccinate exerts its effects involves its interaction with molecular targets such as proteins and cell membranes. The compound’s surfactant properties enable it to reduce surface tension, facilitating the mixing of hydrophobic and hydrophilic substances. This action is crucial in various applications, including emulsification and stabilization of mixtures .
Comparison with Similar Compounds
Sodium 1,4-bis(1,3-dimethylbutyl) sulphonatosuccinate: This compound has a similar structure but differs in the positioning of the methyl groups, which can affect its chemical properties and applications.
Sodium dodecyl sulfate: Another surfactant with different molecular structure and properties, commonly used in laboratory and industrial applications.
Uniqueness: Sodium 1,4-bis(1-isobutyl-3-methylbutyl) sulphonatosuccinate stands out due to its specific molecular structure, which imparts unique surfactant properties. Its ability to stabilize emulsions and interact with biological molecules makes it particularly valuable in specialized applications .
Properties
CAS No. |
7775-05-5 |
|---|---|
Molecular Formula |
C22H41NaO7S |
Molecular Weight |
472.6 g/mol |
IUPAC Name |
sodium;1,4-bis(2,6-dimethylheptan-4-yloxy)-1,4-dioxobutane-2-sulfonate |
InChI |
InChI=1S/C22H42O7S.Na/c1-14(2)9-18(10-15(3)4)28-21(23)13-20(30(25,26)27)22(24)29-19(11-16(5)6)12-17(7)8;/h14-20H,9-13H2,1-8H3,(H,25,26,27);/q;+1/p-1 |
InChI Key |
JFVJDRMZGMJXCL-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)CC(CC(C)C)OC(=O)CC(C(=O)OC(CC(C)C)CC(C)C)S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


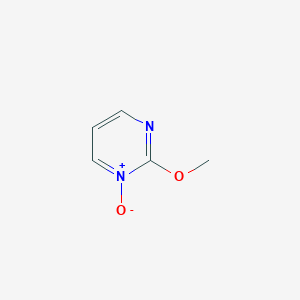
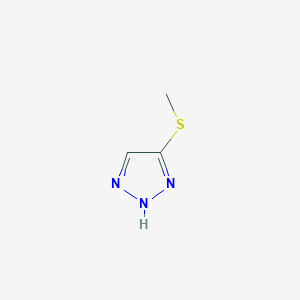
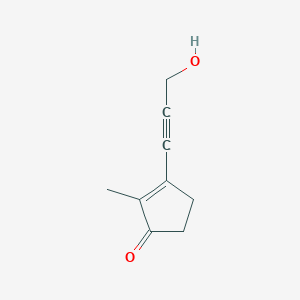
![1-[2-[[4-[(2-Cyano-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]pyridinium acetate](/img/structure/B13793961.png)
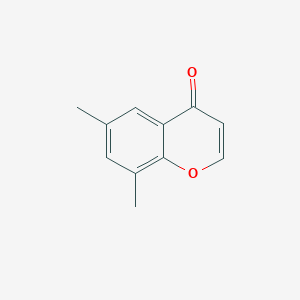


![2-Methyl-3-(1-methylethenyl)bicyclo[2.2.1]heptane](/img/structure/B13793972.png)
